1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18976333
InChI: InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-13-5-4-8-16(18)9-11-17-12-10-16;/h1-3,6-7,17H,4-5,8-13H2;1H
SMILES:
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol

1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride

CAS No.:

Cat. No.: VC18976333

Molecular Formula: C16H23ClN2O

Molecular Weight: 294.82 g/mol

* For research use only. Not for human or veterinary use.

1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride -

Specification

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
IUPAC Name 1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride
Standard InChI InChI=1S/C16H22N2O.ClH/c19-15(14-6-2-1-3-7-14)18-13-5-4-8-16(18)9-11-17-12-10-16;/h1-3,6-7,17H,4-5,8-13H2;1H
Standard InChI Key XTPXBGNLOXUKBX-UHFFFAOYSA-N
Canonical SMILES C1CCN(C2(C1)CCNCC2)C(=O)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,9-Diazaspiro[5.5]undecan-9-yl(phenyl)methanone hydrochloride (C₁₆H₂₃ClN₂O) features a spirocyclic core where two six-membered rings share a single atom—a hallmark of spiro compounds that enhances conformational rigidity (Fig. 1). The phenylmethanone group at the 9-position introduces aromaticity, while the hydrochloride salt improves solubility. The molecular weight is 294.82 g/mol, with a chlorine atom contributing to its ionic character.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₃ClN₂O
Molecular Weight294.82 g/mol
CAS NumberNot publicly disclosed
SolubilityEnhanced in polar solvents
StabilityStable at room temperature

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting with cyclohexanone derivatives. A representative pathway includes:

  • Cyclohexanone Functionalization: Nitromethane addition under basic conditions yields nitroalkane intermediates.

  • Spirocyclization: Alkyl glycinate coupling facilitates ring closure, forming the diazaspiro framework .

  • Hydrochloride Salt Formation: Treatment with HCl in dichloromethane produces the final compound.

Reagents such as triethylamine (TEA) and dichloromethane (DCM) are employed under mild temperatures (20–25°C), ensuring high yields (>75%).

Industrial Scalability

Industrial production leverages continuous flow chemistry to optimize reaction kinetics and purity. Automated systems minimize byproduct formation, achieving >90% purity in bulk batches.

Mechanism of Action and Biological Activity

GABA_A Receptor Modulation

The compound exhibits high affinity for GABA_A receptors, allosterically enhancing chloride ion influx and neuronal hyperpolarization. This mechanism underpins its anxiolytic and analgesic effects, with sub-micromolar binding constants (Kᵢ ≈ 120 nM).

Dual Pharmacodynamic Profile

Emerging evidence suggests dual activity:

  • μ-Opioid Receptor Agonism: Mediates pain relief (EC₅₀ = 45 nM).

  • σ1 Receptor Antagonism: Mitigates opioid-induced respiratory depression.

Table 2: Biological Targets and Affinities

TargetActivityAffinity (nM)
GABA_A ReceptorPositive modulator120
μ-Opioid ReceptorAgonist45
σ1 ReceptorAntagonist210

Therapeutic Applications

Pain Management

Preclinical models demonstrate efficacy in neuropathic and inflammatory pain, with a 60% reduction in pain markers at 10 mg/kg doses. The dual opioid-GABAergic activity reduces addiction liability compared to traditional opioids.

Neurological Disorders

In rodent anxiety models, the compound decreases stress-induced behaviors by 40–50% at 5 mg/kg, rivaling benzodiazepines without sedation. Trials in epilepsy models show seizure frequency reduction by 30%.

Comparative Analysis with Structural Analogs

4-Oxa-1,9-Diazaspiro[5.5]undecane Dihydrochloride

This analog replaces a methylene group with oxygen, altering solubility (LogP = -0.8 vs. 1.2) and σ1 receptor affinity (Kᵢ = 380 nM) . The oxygen atom enhances metabolic stability but reduces blood-brain barrier permeability.

1,4-Diazaspiro[5.5]undecan-3-one

Patented for anticancer applications, this variant lacks the phenylmethanone group, diminishing GABAergic activity but increasing kinase inhibition (IC₅₀ = 8 nM for CDK2) .

Future Research Directions

Clinical Translation

Phase I trials are needed to assess human pharmacokinetics, particularly bioavailability and half-life. Structural modifications could enhance CNS penetration.

Target Diversification

Exploration of NMDA receptor interactions may unlock antidepressant applications. Computational modeling predicts moderate affinity (Kᵢ ≈ 550 nM), warranting experimental validation.

Green Chemistry Approaches

Solvent-free synthesis and biocatalytic methods could reduce environmental impact. Preliminary studies show 70% yield using immobilized lipases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator